molecular formula C19H16ClNO2S B11368069 N-(2-chlorophenyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzamide

N-(2-chlorophenyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11368069
M. Wt: 357.9 g/mol
InChI Key: AQXAHLASKFTBAW-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-2-methoxy-N-[(thiophen-2-yl)methyl]benzamide is a complex organic compound that features a benzamide core substituted with a 2-chlorophenyl group, a methoxy group, and a thiophen-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-methoxy-N-[(thiophen-2-yl)methyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-chloroaniline to yield 2-methoxy-N-(2-chlorophenyl)benzamide.

    Introduction of the Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the benzamide derivative with thiophen-2-ylmethyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorophenyl)-2-methoxy-N-[(thiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) over palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an alcohol solvent.

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

N-(2-Chlorophenyl)-2-methoxy-N-[(thiophen-2-yl)methyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its structural similarity to known bioactive molecules.

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It can serve as a probe to study various biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-methoxy-N-[(thiophen-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Chlorophenyl)-2-methoxybenzamide: Lacks the thiophen-2-ylmethyl group, which may affect its biological activity and chemical properties.

    N-(2-Chlorophenyl)-2-hydroxy-N-[(thiophen-2-yl)methyl]benzamide: The methoxy group is replaced with a hydroxy group, potentially altering its reactivity and interactions with biological targets.

Uniqueness

N-(2-Chlorophenyl)-2-methoxy-N-[(thiophen-2-yl)methyl]benzamide is unique due to the presence of both the methoxy and thiophen-2-ylmethyl groups, which can confer distinct chemical and biological properties. These substituents may enhance the compound’s ability to interact with specific molecular targets, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C19H16ClNO2S

Molecular Weight

357.9 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C19H16ClNO2S/c1-23-18-11-5-2-8-15(18)19(22)21(13-14-7-6-12-24-14)17-10-4-3-9-16(17)20/h2-12H,13H2,1H3

InChI Key

AQXAHLASKFTBAW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)N(CC2=CC=CS2)C3=CC=CC=C3Cl

Origin of Product

United States

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